molecular formula C18H14Cl2N2O2 B3583045 3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3583045
M. Wt: 361.2 g/mol
InChI Key: KVNHLYRLEKOWDR-UHFFFAOYSA-N
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Description

3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound. It is characterized by its complex structure, which includes multiple aromatic rings and functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Aromatic substitution reactions: Introduction of chlorine and methyl groups onto the aromatic ring.

    Amine coupling reactions: Formation of the amino linkage between the aromatic rings and the pyrrole moiety.

    Cyclization reactions: Formation of the pyrrole ring through intramolecular cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkyl halides, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing oxidative stress: Leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other chlorinated aromatic compounds or pyrrole derivatives.

    Chlorinated aromatic compounds: Such as chlorobenzene or dichlorobenzene.

    Pyrrole derivatives: Such as pyrrole-2-carboxylic acid or N-methylpyrrole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

3-chloro-1-(3-chloro-4-methylphenyl)-4-(N-methylanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-8-9-13(10-14(11)19)22-17(23)15(20)16(18(22)24)21(2)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNHLYRLEKOWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N(C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

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